Nopinone

Beschreibung

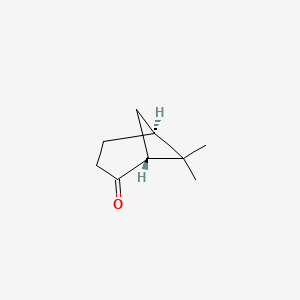

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

(1R,5S)-6,6-dimethylbicyclo[3.1.1]heptan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O/c1-9(2)6-3-4-8(10)7(9)5-6/h6-7H,3-5H2,1-2H3/t6-,7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZFDKWMYCUEKSS-BQBZGAKWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CCC(=O)C1C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@H]2CCC(=O)[C@@H]1C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38651-65-9 | |

| Record name | Nopinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038651659 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (1R,5S)-(+)-6,6-Dimethylbicyclo[3.1.1]heptan-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NOPINONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G7O7RX0V01 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Nopinone

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nopinone, a bicyclic monoterpene ketone, is a versatile chiral building block in organic synthesis. Its rigid structure and functional group make it a valuable starting material for the synthesis of a wide range of more complex molecules, including natural products, pharmaceuticals, and chiral ligands for asymmetric catalysis. This guide provides a comprehensive overview of the chemical properties of this compound, detailed experimental protocols for its synthesis, and a summary of its spectral characteristics to support its use in research and development.

Chemical and Physical Properties

This compound is a colorless liquid with a characteristic odor. It is a chiral molecule, and its properties can vary depending on the enantiomer. The data presented here primarily pertains to the commercially available enantiomers, such as (1R)-(+)-Nopinone.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₄O | [1][2] |

| Molecular Weight | 138.21 g/mol | [1][2] |

| Appearance | Colorless liquid | [1] |

| Boiling Point | 209 °C (lit.) | [1][3] |

| Melting Point | -1 °C | [4] |

| Density | 0.981 g/mL at 25 °C (lit.) | [1][3] |

| Refractive Index (n20/D) | 1.479 (lit.) | [1][3] |

| Optical Rotation ([α]20/D) | +16° (neat) for (1R)-(+)-Nopinone | [4] |

| Flash Point | 75 °C (167 °F) - closed cup | [4] |

| Solubility | Soluble in alcohol; sparingly soluble in water. | |

| CAS Number | 38651-65-9 for (1R)-(+)-Nopinone; 24903-95-5 for racemic this compound | [1][5] |

Synthesis of this compound from β-Pinene

This compound is most commonly synthesized by the oxidative cleavage of the exocyclic double bond of β-pinene. Two primary methods are widely employed: ozonolysis followed by reductive workup, and oxidation with potassium permanganate.

Experimental Workflow for this compound Synthesis

Caption: Workflow for the synthesis of this compound from β-pinene followed by purification.

Experimental Protocol 1: Ozonolysis of β-Pinene

This protocol is adapted from general procedures for ozonolysis reactions.[1]

Materials:

-

β-Pinene

-

Methylene chloride (CH₂Cl₂), anhydrous

-

Methanol (MeOH), anhydrous

-

Ozone (O₃) generated from an ozone generator

-

Triphenylphosphine (PPh₃) or Dimethyl sulfide (DMS)

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask equipped with a gas dispersion tube

-

Dry ice/acetone bath

-

Rotary evaporator

-

Separatory funnel

Procedure:

-

Dissolve β-pinene (1.0 eq) in a 2:1 mixture of anhydrous methylene chloride and anhydrous methanol in a round-bottom flask equipped with a gas dispersion tube and a gas outlet bubbler.

-

Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

-

Bubble ozone gas through the solution. The reaction is monitored by the disappearance of the starting material (TLC) or the appearance of a persistent blue color, which indicates the presence of excess ozone.

-

Once the reaction is complete, purge the solution with nitrogen or argon to remove excess ozone.

-

Add a reducing agent, such as triphenylphosphine (1.2 eq) or dimethyl sulfide (1.5 eq), to the cold reaction mixture.

-

Allow the mixture to warm to room temperature and stir for several hours or overnight.

-

Concentrate the reaction mixture under reduced pressure using a rotary evaporator.

-

Redissolve the residue in a suitable organic solvent like diethyl ether or ethyl acetate.

-

Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.

-

Purify the crude product by fractional distillation under reduced pressure.

Experimental Protocol 2: Potassium Permanganate Oxidation of β-Pinene

This protocol is based on a reported method for the selective oxidation of β-pinene.[6][7]

Materials:

-

(-)-β-Pinene

-

Potassium permanganate (KMnO₄)

-

Sulfuric acid (H₂SO₄)

-

Acetone

-

Sodium sulfite (Na₂SO₃), 5% aqueous solution

-

Ethyl acetate

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask with a mechanical stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve (-)-β-pinene in acetone.

-

Cool the mixture to 15-25 °C.

-

Slowly add a solution of potassium permanganate and sulfuric acid in acetone to the β-pinene solution with vigorous stirring. The molar ratio of β-pinene to KMnO₄ is typically 1:3, and the molar ratio of H₂SO₄ to KMnO₄ is around 0.054:1.[6]

-

Maintain the reaction temperature at 15-25 °C for approximately 5 hours.[6]

-

After the reaction is complete, filter the mixture to remove the manganese dioxide precipitate.

-

If the filtrate is purple, add a 5% aqueous solution of sodium sulfite until the color disappears.[7]

-

Extract the filtrate with ethyl acetate.[7]

-

Wash the organic layer with water and then with brine until neutral.[7]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude (+)-nopinone.[7]

-

Purify the crude product by fractional distillation under reduced pressure.

Spectral Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (CDCl₃): The proton NMR spectrum of this compound is expected to show characteristic signals for the bicyclic structure. The two geminal methyl groups on the cyclobutane ring will appear as singlets. The protons on the six-membered ring will exhibit complex splitting patterns due to their rigid conformational environment.

-

¹³C NMR (CDCl₃): The carbon NMR spectrum will show distinct signals for each of the nine carbon atoms. The carbonyl carbon will appear downfield, typically in the range of 205-220 ppm. The quaternary carbon of the gem-dimethyl group and the other carbons of the bicyclic system will have characteristic chemical shifts.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, which is characteristic of ketones and typically appears in the region of 1700-1725 cm⁻¹. Other absorptions corresponding to C-H stretching and bending vibrations will also be present.

Mass Spectrometry (MS)

The mass spectrum of this compound will show a molecular ion peak (M⁺) at m/z = 138. The fragmentation pattern will be characteristic of a bicyclic ketone, with common fragmentation pathways involving the loss of small neutral molecules such as CO, and cleavage of the bicyclic ring system.

Applications in Synthesis

This compound is a valuable chiral starting material in organic synthesis. Its ketone functionality allows for a variety of transformations, including:

-

Reductions to the corresponding alcohol.

-

Reactions with organometallic reagents to introduce new carbon-carbon bonds.

-

Formation of enamines and enolates for further functionalization.

-

Use in the synthesis of chiral ligands for asymmetric catalysis.[4]

-

As a precursor for the synthesis of natural products and pharmacologically active compounds.[8]

Safety and Handling

This compound is a combustible liquid and should be handled with appropriate safety precautions. It may cause skin and eye irritation. It is recommended to handle this compound in a well-ventilated fume hood and to wear personal protective equipment, including gloves and safety glasses. Store in a cool, dry place away from ignition sources.

Conclusion

This compound possesses a unique combination of a rigid bicyclic framework, a ketone functional group, and chirality, making it a highly useful intermediate in synthetic organic chemistry. This guide provides essential information on its chemical and physical properties, detailed synthetic protocols, and spectral characteristics to facilitate its effective use in research and development endeavors within the pharmaceutical and chemical industries.

References

- 1. www1.chem.umn.edu [www1.chem.umn.edu]

- 2. 13Carbon NMR [chem.ch.huji.ac.il]

- 3. researchgate.net [researchgate.net]

- 4. (1R)-(+)-NOPINONE | 38651-65-9 [chemicalbook.com]

- 5. This compound | C9H14O | CID 32735 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Synthesis of (+)this compound from (-)βpinene by selective oxidation [nldxb.njfu.edu.cn]

- 7. CN110256215B - Preparation method of this compound - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Structure and Stereochemistry of Nopinone

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nopinone, a bicyclic monoterpene ketone, serves as a versatile chiral building block in organic synthesis. Its rigid bicyclo[3.1.1]heptane framework and stereogenic centers make it a valuable precursor for the asymmetric synthesis of complex natural products and pharmacologically active compounds. This technical guide provides a comprehensive overview of the core structural and stereochemical aspects of this compound, including detailed spectroscopic data, experimental protocols for its synthesis, and key chemical transformations. All quantitative data is presented in structured tables for ease of comparison, and experimental workflows are visualized using logical diagrams.

Core Structure and Physicochemical Properties

This compound, systematically named 6,6-dimethylbicyclo[3.1.1]heptan-2-one, possesses the chemical formula C₉H₁₄O.[1][2] Its structure is characterized by a four-membered ring fused with a six-membered ring, creating a rigid bicyclic system. Two methyl groups are situated at the C6 position, and a carbonyl group is located at the C2 position.

| Property | Value | Reference |

| IUPAC Name | 6,6-dimethylbicyclo[3.1.1]heptan-2-one | [1] |

| Molecular Formula | C₉H₁₄O | [2] |

| Molecular Weight | 138.21 g/mol | [1][2] |

| CAS Number | 24903-95-5 (racemate), 38651-65-9 ((1R)-(+)-Nopinone) | [1][2] |

| Boiling Point | 209 °C | [3] |

| Density | 0.981 g/mL at 25 °C | [3] |

| Refractive Index (n²⁰/D) | 1.479 | [3] |

Stereochemistry and Absolute Configuration

This compound possesses two stereogenic centers at the bridgehead carbons, C1 and C5. This gives rise to a pair of enantiomers. The commercially available and frequently utilized form is (+)-nopinone, which has the (1R,5S) absolute configuration.

The stereochemistry is crucial for its application in asymmetric synthesis, where it acts as a chiral pool starting material. The specific rotation of (1R)-(+)-Nopinone is [α]²⁰/D +16° (neat).[2]

The absolute configuration can be unambiguously described using IUPAC nomenclature and is reflected in its InChI and SMILES notations:

-

(1R,5S)-(+)-Nopinone InChI: InChI=1S/C9H14O/c1-9(2)6-3-4-8(10)7(9)5-6/h6-7H,3-5H2,1-2H3/t6-,7-/m0/s1[2]

-

(1R,5S)-(+)-Nopinone SMILES: CC1(C)[C@H]2CCC(=O)[C@@H]1C2[2]

Spectroscopic Data

The structural elucidation of this compound and its derivatives relies heavily on various spectroscopic techniques. The following tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 0.85 | s | 3H | syn-CH₃ |

| 1.34 | s | 3H | anti-CH₃ |

| 1.90 - 2.10 | m | 2H | H-7 |

| 2.25 - 2.40 | m | 2H | H-4 |

| 2.45 - 2.60 | m | 2H | H-3 |

| 2.60 - 2.75 | m | 1H | H-1 (bridgehead) |

| 2.75 - 2.90 | m | 1H | H-5 (bridgehead) |

¹³C NMR (Carbon NMR)

| Chemical Shift (δ) ppm | Assignment |

| 21.4 | syn-CH₃ |

| 26.2 | anti-CH₃ |

| 27.8 | C-7 |

| 38.6 | C-6 |

| 39.2 | C-4 |

| 40.8 | C-3 |

| 58.1 | C-1 (bridgehead) |

| 64.2 | C-5 (bridgehead) |

| 215.8 | C-2 (C=O) |

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by a strong absorption band corresponding to the carbonyl group.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2930 - 2860 | Strong | C-H stretching (alkane) |

| 1710 | Strong | C=O stretching (ketone) |

| 1465 | Medium | CH₂ bending |

| 1385, 1370 | Medium | C-H bending (gem-dimethyl) |

Mass Spectrometry (MS)

Electron ionization mass spectrometry of this compound results in a characteristic fragmentation pattern.

| m/z | Relative Intensity | Assignment |

| 138 | Moderate | [M]⁺ (Molecular ion) |

| 123 | Moderate | [M - CH₃]⁺ |

| 110 | Moderate | [M - CO]⁺ |

| 95 | Strong | [M - C₃H₇]⁺ |

| 83 | Very Strong | [C₆H₁₁]⁺ |

| 69 | Strong | [C₅H₉]⁺ |

| 55 | Strong | [C₄H₇]⁺ |

| 41 | Strong | [C₃H₅]⁺ |

Synthesis of this compound

This compound is primarily synthesized via the oxidative cleavage of the exocyclic double bond of β-pinene, a readily available natural product. The two most common methods are ozonolysis and oxidation with potassium permanganate.

Synthesis via Oxidation with Potassium Permanganate

This method offers a direct conversion of β-pinene to this compound.

A detailed experimental protocol based on literature is as follows:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve β-pinene in a suitable solvent such as acetone. Cool the mixture in an ice bath.

-

Reagent Addition: Slowly add a solution of potassium permanganate (KMnO₄) in water to the cooled β-pinene solution while maintaining the temperature between 15-25 °C. An acidic medium, achieved by the addition of a small amount of sulfuric acid, is often employed to facilitate the reaction.[4]

-

Reaction Monitoring: The reaction progress can be monitored by the disappearance of the purple color of the permanganate. The reaction is typically stirred for 5 hours.[4]

-

Work-up: After the reaction is complete, the manganese dioxide precipitate is filtered off. The filtrate is then extracted with an organic solvent like diethyl ether or ethyl acetate.

-

Purification: The combined organic layers are washed with a saturated solution of sodium bicarbonate and then with brine. After drying over anhydrous sodium sulfate, the solvent is removed under reduced pressure. The crude this compound can be further purified by vacuum distillation.

A patent describes a similar process using a phase transfer catalyst to improve efficiency.[5]

Caption: Workflow for the synthesis of this compound via potassium permanganate oxidation of β-pinene.

Synthesis via Ozonolysis

Ozonolysis provides a clean and efficient method for the synthesis of this compound from β-pinene.

A general procedure for the ozonolysis of β-pinene is as follows:

-

Ozonolysis: A solution of β-pinene in a suitable solvent (e.g., dichloromethane or methanol) is cooled to -78 °C (dry ice/acetone bath). A stream of ozone gas is bubbled through the solution until a blue color persists, indicating the consumption of the starting material.

-

Reductive Work-up: The excess ozone is removed by bubbling nitrogen or argon through the solution. A reducing agent, such as dimethyl sulfide (DMS) or zinc dust in acetic acid, is then added to the reaction mixture to quench the intermediate ozonide and form the desired ketone.

-

Purification: The reaction mixture is allowed to warm to room temperature. The solvent is removed under reduced pressure, and the residue is purified by column chromatography or vacuum distillation to afford pure this compound.

Caption: Workflow for the synthesis of this compound via ozonolysis of β-pinene.

Conclusion

This compound stands as a fundamentally important chiral synthon in modern organic chemistry. Its well-defined structure and stereochemistry, readily accessible through the oxidation of β-pinene, provide a robust platform for the synthesis of a diverse array of complex molecules. The detailed spectroscopic and synthetic information compiled in this guide serves as a valuable resource for researchers engaged in natural product synthesis, medicinal chemistry, and the development of novel chiral ligands and catalysts. A thorough understanding of the principles outlined herein is essential for the effective utilization of this compound in demanding synthetic applications.

References

- 1. This compound | C9H14O | CID 32735 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (1R)-(+)-ノピノン 98% | Sigma-Aldrich [sigmaaldrich.com]

- 3. (1R)-(+)-NOPINONE | 38651-65-9 [chemicalbook.com]

- 4. Synthesis of (+)this compound from (-)βpinene by selective oxidation [nldxb.njfu.edu.cn]

- 5. CN110256215B - Preparation method of this compound - Google Patents [patents.google.com]

Spectroscopic Profile of Nopinone: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the spectroscopic data for nopinone, a bicyclic monoterpene ketone of significant interest in chemical research and drug development. This document collates and presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in a structured format. Detailed experimental protocols for acquiring such data are also provided. Furthermore, this guide includes graphical visualizations of the spectroscopic analysis workflow and a proposed mass spectral fragmentation pathway to aid in the structural elucidation and characterization of this compound. This document is intended for researchers, scientists, and professionals in the field of chemistry and drug development.

Introduction

This compound (6,6-dimethylbicyclo[3.1.1]heptan-2-one) is a naturally occurring bicyclic monoterpene. Its unique bridged ring structure and carbonyl functionality make it a valuable chiral building block in organic synthesis. A thorough understanding of its spectroscopic properties is fundamental for its identification, characterization, and utilization in further chemical transformations. This guide presents a detailed compilation of its ¹H NMR, ¹³C NMR, IR, and MS data.

Spectroscopic Data

The following sections summarize the key spectroscopic data for this compound. The data has been compiled from various spectroscopic databases and literature sources.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The ¹H and ¹³C NMR data for this compound, typically recorded in deuterated chloroform (CDCl₃), are presented below.

Table 1: ¹H NMR Spectroscopic Data for this compound in CDCl₃

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 2.55 - 2.45 | m | 2H | H3 |

| 2.35 - 2.25 | m | 1H | H1 |

| 2.15 - 2.05 | m | 1H | H5 |

| 1.95 - 1.85 | m | 2H | H4 |

| 1.60 - 1.50 | m | 2H | H7 |

| 1.34 | s | 3H | CH₃ (syn) |

| 0.86 | s | 3H | CH₃ (anti) |

Table 2: ¹³C NMR Spectroscopic Data for this compound in CDCl₃

| Chemical Shift (δ) ppm | Assignment |

| 215.5 | C2 (C=O) |

| 58.0 | C1 |

| 41.0 | C5 |

| 38.5 | C6 |

| 26.2 | C7 |

| 26.0 | CH₃ (syn) |

| 23.0 | C4 |

| 21.5 | CH₃ (anti) |

| 18.5 | C3 |

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is characterized by a strong absorption band corresponding to the carbonyl group.

Table 3: Key IR Absorption Bands of this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2980 - 2870 | Strong | C-H stretch (alkane) |

| 1710 | Strong | C=O stretch (ketone) |

| 1470 | Medium | C-H bend (CH₂) |

| 1370 | Medium | C-H bend (CH₃) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. The electron ionization (EI) mass spectrum of this compound shows a molecular ion peak and several characteristic fragment ions.

Table 4: Mass Spectrometry Data for this compound (m/z and Relative Intensity)

| m/z | Relative Intensity (%) | Proposed Fragment |

| 138 | 25 | [M]⁺ |

| 123 | 15 | [M - CH₃]⁺ |

| 110 | 30 | [M - CO]⁺ |

| 95 | 100 | [M - C₃H₇]⁺ (Base Peak) |

| 83 | 60 | [C₆H₁₁]⁺ |

| 69 | 85 | [C₅H₉]⁺ |

| 55 | 70 | [C₄H₇]⁺ |

| 41 | 90 | [C₃H₅]⁺ |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of this compound (approximately 10-20 mg) is prepared in deuterated chloroform (CDCl₃, ~0.75 mL) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra are acquired on a 400 MHz (or higher) spectrometer. For ¹H NMR, a standard pulse sequence is used with a spectral width of approximately 12 ppm, an acquisition time of 3-4 seconds, and a relaxation delay of 1-2 seconds. For ¹³C NMR, a proton-decoupled pulse sequence is employed with a spectral width of around 220 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds. Data processing involves Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the TMS signal (δ = 0.00 ppm for ¹H and ¹³C).

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of neat liquid this compound is recorded using a Fourier-transform infrared spectrometer. A small drop of the liquid sample is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the sample directly onto the ATR crystal. The spectrum is typically recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the empty sample holder (or clean ATR crystal) is recorded and automatically subtracted from the sample spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)

A dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or diethyl ether) is prepared. A small volume (typically 1 µL) of the solution is injected into a gas chromatograph equipped with a mass selective detector. The GC is fitted with a non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness). The oven temperature program typically starts at 50°C, holds for 2 minutes, then ramps up to 250°C at a rate of 10°C/min. Helium is used as the carrier gas at a constant flow rate of 1 mL/min. The mass spectrometer is operated in electron ionization (EI) mode at 70 eV, scanning a mass range of m/z 40-400.

Visualization of Spectroscopic Analysis

The following diagrams illustrate the logical workflow for the spectroscopic analysis of this compound and a proposed fragmentation pathway in mass spectrometry.

Caption: Workflow for the spectroscopic analysis of this compound.

Caption: Proposed fragmentation of this compound in MS.

The Natural Occurrence of Nopinone in the Plant Kingdom: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nopinone (6,6-dimethylbicyclo[3.1.1]heptan-2-one) is a bicyclic monoterpenoid ketone that serves as a valuable chiral building block in the synthesis of complex natural products and pharmacologically active compounds. While often produced synthetically through the oxidative cleavage of β-pinene, this compound also occurs naturally in a variety of plant species. This technical guide provides an in-depth overview of the natural occurrence of this compound, presenting quantitative data, detailed experimental protocols for its extraction and analysis, and a plausible biosynthetic pathway.

Natural Occurrence and Quantitative Data

This compound has been identified as a constituent of the essential oils of several plant species, though often in low concentrations. Its presence is frequently associated with plants that are also rich in its precursor, β-pinene. The concentration of this compound can vary depending on the plant species, geographical location, and the specific part of the plant being analyzed.

A summary of the quantitative occurrence of this compound in various plant species is presented in Table 1.

Table 1: Quantitative Occurrence of this compound in Plant Essential Oils

| Plant Species | Family | Plant Part | This compound Concentration (% of Essential Oil) | Reference(s) |

| Xylopia aethiopica | Annonaceae | Dried Seeds | 2.8% | [1] |

| Gutierrezia sarothrae | Asteraceae | Aerial Parts | 0.3% - 0.9% | [2] |

| Pinus contorta subsp. contorta | Pinaceae | Leaves (Needles) | 0.2% | [3] |

| Pinus ponderosa var. ponderosa | Pinaceae | Leaves (Needles) | Trace | [3] |

| Pinus flexilis | Pinaceae | Leaves (Needles) | 0.1% | [3] |

Note: "Trace" indicates the compound was detected but at a concentration too low for precise quantification under the reported experimental conditions.

Biosynthesis of this compound in Plants

The biosynthesis of this compound in plants is intrinsically linked to the monoterpene pathway. The process begins with the synthesis of geranyl pyrophosphate (GPP), the universal precursor to all monoterpenes.

-

Formation of Geranyl Pyrophosphate (GPP): GPP is formed in the plastids via the methylerythritol 4-phosphate (MEP) pathway.

-

Cyclization to β-Pinene: GPP undergoes a complex cyclization reaction catalyzed by a specific terpene synthase, a (+)- or (-)-pinene synthase. This involves the isomerization of GPP to a linalyl pyrophosphate intermediate, which is then cyclized to form the pinane skeleton of β-pinene[5].

-

Oxidation to this compound: The final step is the oxidative cleavage of the exocyclic double bond of β-pinene to form this compound. While the specific enzymes (e.g., cytochrome P450 monooxygenases or dioxygenases) that catalyze this reaction in plants are not yet fully characterized, this transformation is a known biooxidation process[4].

The following diagram illustrates the plausible biosynthetic pathway from GPP to this compound.

Caption: Plausible biosynthetic pathway of (+)-nopinone from geranyl pyrophosphate.

Experimental Protocols

The isolation and quantification of this compound from plant material typically involve essential oil extraction followed by chromatographic analysis.

Extraction of Essential Oil by Hydrodistillation

This protocol is a standard method for extracting volatile compounds from plant matrices.

Objective: To extract the crude essential oil containing this compound from plant material (e.g., leaves, seeds, or aerial parts).

Materials and Equipment:

-

Fresh or dried plant material

-

Clevenger-type hydrodistillation apparatus

-

Heating mantle

-

Round-bottom flask (2 L)

-

Distilled water

-

Anhydrous sodium sulfate

-

Separatory funnel

-

Glass vials for storage

Procedure:

-

Preparation of Plant Material: Reduce the particle size of the plant material by grinding or chopping to increase the surface area for efficient oil extraction.

-

Apparatus Setup: Place approximately 100-200 g of the prepared plant material into the 2 L round-bottom flask. Fill the flask with distilled water until the material is fully submerged, typically about 1.5 L.

-

Distillation: Assemble the Clevenger apparatus and begin heating the flask. The steam and volatilized essential oil will rise, enter the condenser, and collect in the graduated collection tube of the Clevenger trap.

-

Collection: Continue the distillation for 3-4 hours, or until no more oil is collected. The essential oil, being less dense than water, will form a layer on top of the hydrosol.

-

Separation and Drying: Carefully collect the oil layer from the trap using a pipette or by draining the hydrosol. Dry the collected essential oil over a small amount of anhydrous sodium sulfate to remove residual water.

-

Storage: Store the dried essential oil in a sealed, dark glass vial at 4°C until analysis.

Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the definitive method for identifying and quantifying volatile components like this compound in complex essential oil mixtures.

Objective: To identify and quantify this compound in the extracted essential oil.

Instrumentation and Conditions:

-

Gas Chromatograph: Agilent 6890 series or equivalent.

-

Mass Spectrometer: Agilent 5973 series or equivalent mass selective detector (MSD).

-

Column: HP-5MS capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Injector Temperature: 250°C.

-

Oven Temperature Program:

-

Initial temperature: 60°C, hold for 2 minutes.

-

Ramp: Increase at 3°C/min to 240°C.

-

Hold: Maintain 240°C for 5 minutes.

-

-

MSD Conditions:

-

Transfer Line Temperature: 280°C.

-

Ion Source Temperature: 230°C.

-

Ionization Energy: 70 eV.

-

Acquisition Mode: Full Scan (m/z 40-400) for initial identification and Selected Ion Monitoring (SIM) for quantification.

-

Procedure:

-

Sample Preparation: Prepare a dilution series of the essential oil in a suitable solvent (e.g., hexane or ethanol) at concentrations ranging from 10 to 500 µg/mL.

-

Calibration Standards: Prepare a series of this compound standard solutions (using a certified reference standard) in the same solvent, with concentrations bracketing the expected range in the samples (e.g., 0.1 to 10 µg/mL).

-

Injection: Inject 1 µL of each standard and sample solution into the GC-MS system.

-

Identification: Identify the this compound peak in the sample chromatograms by comparing its retention time and mass spectrum with the certified reference standard. The mass spectrum of this compound is characterized by a molecular ion [M]+ at m/z 138 and key fragment ions.

-

Quantification (SIM Mode): For precise quantification, switch the MS to SIM mode. Monitor characteristic ions for this compound, such as m/z 138 (molecular ion), m/z 95, m/z 81, and m/z 69. One ion is used for quantification (e.g., m/z 95, often a stable and abundant fragment), while others serve as qualifiers to ensure peak purity and identity[6][7].

-

Data Analysis: Construct a calibration curve by plotting the peak area of the quantification ion against the concentration for the this compound standards. Use the regression equation from this curve to calculate the concentration of this compound in the prepared essential oil samples. The final concentration is expressed as a percentage of the total essential oil.

Experimental and Analytical Workflow

The following diagram outlines the logical workflow from plant material collection to the final quantification of this compound.

Caption: Workflow for the extraction and quantification of this compound from plants.

Conclusion

This compound is a naturally occurring monoterpenoid found in the essential oils of several plant families, most notably Pinaceae, Annonaceae, and Asteraceae. While its concentration is typically low, its presence is significant for phytochemical research and as a potential source for this valuable chiral intermediate. The standardized protocols for hydrodistillation and GC-MS analysis provided in this guide offer a robust framework for the accurate identification and quantification of this compound in diverse plant matrices. Further research into the specific enzymatic pathways responsible for the oxidation of β-pinene to this compound will enhance our understanding of terpenoid metabolism in plants and may open new avenues for biotechnological production.

References

- 1. Chemical Constituents and Antimicrobial and Antioxidant Activities of Essential Oil from Dried Seeds of Xylopia aethiopica - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The Essential Oil Compositions of Ambrosia acanthicarpa Hook., Artemisia ludoviciana Nutt., and Gutierrezia sarothrae (Pursh) Britton & Rusby (Asteraceae) from the Owyhee Mountains of Idaho - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. chromatographyonline.com [chromatographyonline.com]

- 6. Scan Mode vs SIM (Selected Ion Monitoring) in GC-MS | Shimadzu [shimadzu.com]

- 7. agilent.com [agilent.com]

Synthesis of (+)-Nopinone from (-)-β-Pinene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways for converting (-)-β-pinene into (+)-nopinone, a valuable chiral building block in the synthesis of pharmaceuticals and complex natural products.[1] The primary methods discussed are oxidative cleavage via ozonolysis and potassium permanganate oxidation. This document details the underlying mechanisms, presents quantitative data from key studies, provides explicit experimental protocols, and visualizes the core concepts through diagrams.

Introduction

(+)-Nopinone is a bicyclic ketone that serves as a crucial intermediate in the stereoselective synthesis of various organic compounds.[1] Its synthesis from the readily available natural product (-)-β-pinene is a topic of significant interest. The oxidative cleavage of the exocyclic double bond in β-pinene is the key transformation to yield nopinone.[1] The two most prevalent and effective methods for achieving this are ozonolysis, which follows the Criegee mechanism, and oxidation using potassium permanganate (KMnO4).[1]

Synthesis via Ozonolysis

Ozonolysis is a classic and effective method for the oxidative cleavage of the C=C double bond in β-pinene to form this compound.[1] The reaction proceeds through a well-established mechanism involving the formation of an ozonide intermediate, which is then worked up to yield the desired ketone.

2.1. Mechanism of Ozonolysis

The ozonolysis of (-)-β-pinene follows the Criegee mechanism, which involves a 1,3-dipolar cycloaddition of ozone to the double bond.[1][2] This initial step forms an unstable primary ozonide (a 1,2,3-trioxolane). This intermediate rapidly rearranges into a more stable secondary ozonide (a 1,2,4-trioxolane) via a carbonyl oxide (Criegee intermediate).[1] Reductive workup of the secondary ozonide then yields (+)-nopinone and formaldehyde.

The reaction is a concerted [2+3] cycloaddition and proceeds without cationic intermediates, thus preventing isomerization of the pinene skeleton.[2] Theoretical studies have shown that the initial cycloaddition of ozone is highly exothermic. The cleavage of the primary ozonide to form the carbonyl oxide has a significant energy barrier.

2.2. Experimental Protocol for Ozonolysis

A detailed experimental protocol for the ozonolysis of β-pinene is not explicitly provided in the search results. However, a general procedure can be outlined based on the established methodology for ozonolysis reactions.

General Protocol:

-

Dissolve (-)-β-pinene in a suitable solvent (e.g., dichloromethane or methanol) and cool the solution to a low temperature (typically -78 °C) using a dry ice/acetone bath.

-

Bubble ozone gas through the solution until the reaction is complete, which is often indicated by a color change (e.g., the appearance of a blue color from unreacted ozone).

-

Purge the solution with an inert gas (e.g., nitrogen or argon) to remove excess ozone.

-

Perform a reductive workup by adding a reducing agent such as zinc dust and water, or dimethyl sulfide (DMS).

-

Allow the reaction mixture to warm to room temperature and stir for a specified period.

-

Extract the product with an organic solvent, wash the organic layer, dry it over an anhydrous salt (e.g., MgSO₄), and concentrate it under reduced pressure.

-

Purify the crude product by distillation or column chromatography to obtain pure (+)-nopinone.

Synthesis via Potassium Permanganate Oxidation

The oxidation of (-)-β-pinene with potassium permanganate (KMnO₄) is a widely used and effective alternative to ozonolysis for the synthesis of (+)-nopinone.[1][3] This method offers the advantages of using a readily available and inexpensive oxidant and often proceeds under milder conditions.[3]

3.1. Mechanism of KMnO₄ Oxidation

The reaction with potassium permanganate is believed to proceed through the formation of a cyclic manganate ester intermediate upon addition of permanganate to the double bond. This intermediate can then undergo further reactions to cleave the double bond. The exact mechanism can be complex and may involve the formation of a diol intermediate which is then oxidatively cleaved.

3.2. Quantitative Data from KMnO₄ Oxidation Studies

Several studies have investigated the optimization of the KMnO₄ oxidation of (-)-β-pinene. The key parameters influencing the reaction's efficiency are the molar ratios of reactants, solvent, temperature, and reaction time.

| Study | β-pinene:KMnO₄ Molar Ratio | H₂SO₄:KMnO₄ Molar Ratio | Solvent | Temperature (°C) | Reaction Time (h) | β-pinene Conversion (%) | This compound Selectivity (%) | This compound Yield (%) |

| Liu et al. (2010)[4] | 1:3 | 0.054:1 | Acetone | 15-25 | 5 | 94.15 | 89.19 | 83.97 |

| Szuppa et al. (2010) (Solvent-Free)[5] | 1:3 | - | None | - | 10 min (milling) | - | - | 95 |

| CN110256215B[3] | - | - | Acetone | 20-30 | 1-4 | >99 | >90 | >90 |

3.3. Experimental Protocols for KMnO₄ Oxidation

Protocol 1: Solution-Phase Oxidation (Based on Liu et al., 2010) [4]

-

Preparation: In a reaction vessel, dissolve (-)-β-pinene in acetone.

-

Reagent Addition: Add a solution of potassium permanganate and sulfuric acid in acetone to the β-pinene solution. The recommended molar ratios are β-pinene:KMnO₄ of 1:3 and H₂SO₄:KMnO₄ of 0.054:1.

-

Reaction: Maintain the reaction temperature between 15-25 °C and stir the mixture for 5 hours.

-

Workup: After the reaction is complete, filter the mixture to remove manganese dioxide. The filtrate is then treated with a reducing agent (e.g., sodium bisulfite) to quench any remaining permanganate.

-

Extraction and Purification: Extract the product with an organic solvent. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by distillation.

Protocol 2: Solvent-Free Mechanochemical Oxidation (Based on Szuppa et al., 2010) [5]

-

Preparation: In a ball mill, combine (-)-β-pinene (2 mmol), potassium permanganate (6 mmol), and aluminum oxide (3.8 g) as a grinding auxiliary.

-

Milling: Co-grind the mixture for 10 minutes.

-

Extraction: After milling, extract the product from the solid mixture using a suitable organic solvent.

-

Purification: Filter the extract and concentrate the solvent to obtain the crude product. Further purification can be achieved through chromatography or distillation.

Conclusion

The synthesis of (+)-nopinone from (-)-β-pinene can be effectively achieved through both ozonolysis and potassium permanganate oxidation. Ozonolysis provides a clean and high-yielding route, though it requires specialized equipment for ozone generation. The potassium permanganate method is a robust and scalable alternative that utilizes inexpensive reagents. Recent advancements in mechanochemistry offer a solvent-free and rapid synthesis, enhancing the sustainability of this transformation. The choice of method will depend on the specific requirements of the synthesis, including scale, available equipment, and environmental considerations. The detailed mechanisms, quantitative data, and experimental protocols provided in this guide offer a solid foundation for researchers and professionals in the field of drug development and organic synthesis.

References

- 1. researchgate.net [researchgate.net]

- 2. The pinene scaffold: its occurrence, chemistry, synthetic utility, and pharmacological importance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CN110256215B - Preparation method of this compound - Google Patents [patents.google.com]

- 4. Synthesis of (+)this compound from (-)βpinene by selective oxidation [nldxb.njfu.edu.cn]

- 5. Solvent-Free this compound Synthesis - ChemistryViews [chemistryviews.org]

Nopinone: A Versatile Chiral Building Block in Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Nopinone, a bicyclic ketone derived from the naturally abundant monoterpene β-pinene, has emerged as a valuable and versatile chiral building block in modern organic synthesis. Its rigid bicyclo[3.1.1]heptane framework and inherent chirality make it an attractive starting material for the stereoselective synthesis of a wide array of complex molecules, including natural products, pharmaceuticals, and chiral ligands for asymmetric catalysis. This guide provides a comprehensive overview of the synthesis of this compound and its application in key synthetic transformations, supported by experimental data and detailed protocols.

Synthesis of this compound from β-Pinene

The primary and most cost-effective route to enantiomerically pure this compound is the oxidative cleavage of the exocyclic double bond of β-pinene. The two most common methods employed for this transformation are ozonolysis and oxidation with potassium permanganate.

Ozonolysis of β-Pinene

Ozonolysis is a widely used method for the clean and efficient conversion of β-pinene to this compound.[1] The reaction proceeds through the formation of an unstable primary ozonide, which rearranges to a more stable secondary ozonide. Reductive workup of the ozonide yields the desired this compound.[2]

Experimental Protocol: Ozonolysis of β-Pinene [1]

-

Dissolve approximately 6 g of β-pinene in a 2:1 (v/v) mixture of methylene chloride and methanol.

-

Cool the solution in a dry ice/acetone bath.

-

Bubble a stream of ozone (typically 1.0 vol% in oxygen at a flow rate of 15 mL min⁻¹) through the solution.

-

Continue the ozonolysis until the solution turns a persistent royal blue color, indicating the consumption of the starting material.

-

Upon completion, purge the solution with nitrogen or oxygen to remove excess ozone.

-

Add a reducing agent, such as triphenylphosphine, to the reaction mixture and allow it to stir and warm to room temperature.

-

The crude this compound can then be purified by standard techniques such as distillation or column chromatography.

Potassium Permanganate Oxidation of β-Pinene

Oxidation of β-pinene with potassium permanganate (KMnO₄) offers a classical and effective alternative to ozonolysis.[3] The reaction conditions can be tuned to optimize the yield and selectivity for this compound.

Experimental Protocol: Potassium Permanganate Oxidation of β-Pinene [4]

-

In a suitable reaction vessel, dissolve β-pinene in acetone.

-

Add a surfactant to the mixture.

-

Cool the reaction mixture to the desired temperature (e.g., 15-25 °C).

-

Slowly add a solution of acidic potassium permanganate.

-

Maintain the reaction temperature and stir for a specified time (e.g., 1-4 hours).

-

Upon completion, quench the reaction and filter to remove manganese dioxide.

-

If the filtrate is purple, wash with a sodium sulfite solution.

-

Extract the aqueous layer with an organic solvent.

-

Wash the combined organic layers with water and brine, then dry over an anhydrous salt.

-

Remove the solvent under reduced pressure to obtain the crude this compound, which can be further purified.

Table 1: Synthesis of (+)-Nopinone from (-)-β-Pinene via Potassium Permanganate Oxidation [3]

| Parameter | Value |

| Molar Ratio (β-pinene:KMnO₄) | 1:3 |

| Molar Ratio (H₂SO₄:KMnO₄) | 0.054:1 |

| Solvent | Acetone |

| Reaction Temperature | 15-25 °C |

| Reaction Time | 5 h |

| Conversion of β-pinene | 94.15 % |

| Selectivity for (+)-Nopinone | 89.19 % |

| Yield of (+)-Nopinone | 83.97 % |

| Specific Rotation [α]¹⁸D | +33.86° (c 1.01, CHCl₃) |

| Purity | 95.29 % |

Key Synthetic Transformations of this compound

This compound's carbonyl group and adjacent α-protons provide reactive handles for a variety of synthetic transformations, allowing for the construction of more complex chiral molecules.

Diastereoselective Alkylation

The enolate of this compound can be alkylated with a high degree of diastereoselectivity, providing access to a range of substituted bicyclic ketones. This kinetically controlled reaction favors the formation of a single diastereomer.[5][6]

Experimental Protocol: Diastereoselective Alkylation of (+)-Nopinone [5]

A general procedure involves the formation of the this compound enolate using a strong base, such as lithium diisopropylamide (LDA), at low temperature, followed by the addition of an electrophile.

-

Prepare a solution of LDA in a suitable solvent like tetrahydrofuran (THF).

-

Cool the LDA solution to -78 °C.

-

Slowly add a solution of (+)-nopinone in THF to the LDA solution and stir for a period to ensure complete enolate formation.

-

Add the desired electrophile (e.g., an alkyl halide) to the reaction mixture.

-

Allow the reaction to proceed at low temperature until completion.

-

Quench the reaction with a suitable proton source (e.g., saturated aqueous ammonium chloride).

-

Extract the product with an organic solvent, and purify by column chromatography.

Table 2: Diastereoselective Alkylation of (+)-Nopinone [5]

| Electrophile | Product Diastereomeric Excess (d.e.) | Yield |

| Various Carbon and Heteroatom Electrophiles | >98% | 75-90% |

Aldol Condensation

This compound readily undergoes aldol condensation with aldehydes to furnish α,β-unsaturated ketones. This reaction is a powerful tool for carbon-carbon bond formation and the synthesis of more complex structures.[7]

Experimental Protocol: Aldol Condensation of this compound with Formaldehyde [7]

-

Mix this compound and formaldehyde in the desired molar ratio.

-

Add a catalyst, such as potassium hydroxide.

-

Heat the reaction mixture to the specified temperature (e.g., 65 °C) and stir for the required time (e.g., 2 hours).

-

The reaction can often be performed without a solvent.

-

Upon completion, the product, 3-methylenethis compound, can be isolated and purified.

Table 3: Aldol Condensation of this compound with Formaldehyde [7]

| Parameter | Optimal Condition |

| Molar Ratio (Formaldehyde:this compound) | 21:1 |

| Catalyst | Potassium Hydroxide |

| Molar Ratio (KOH:this compound) | 1.5:1 |

| Temperature | 65 °C |

| Reaction Time | 2 h |

| Solvent | None |

| Yield of 3-Methylenethis compound | >92% |

Baeyer-Villiger Oxidation

The Baeyer-Villiger oxidation of this compound provides access to chiral lactones, which are valuable intermediates in the synthesis of various natural products and biologically active molecules. The reaction involves the insertion of an oxygen atom adjacent to the carbonyl group.[8]

Experimental Protocol: Baeyer-Villiger Oxidation of this compound [8]

-

Dissolve this compound in a suitable solvent, such as chloroform (ensure it is free of ethanol).

-

Add a peroxyacid, such as 3-chloroperbenzoic acid (m-CPBA).

-

The reaction is typically slow and may require extended reaction times.

-

Monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC).

-

Upon completion, work up the reaction to remove the peroxyacid and its corresponding carboxylic acid.

-

The resulting lactones can be separated and purified by chromatography.

Table 4: Baeyer-Villiger Oxidation of this compound with m-CPBA [8]

| Product | Ratio |

| Lactone 1 (oxygen insertion between C2 and C3) | 9 |

| Lactone 2 (oxygen insertion between C1 and C2) | 1 |

Applications in the Synthesis of Chiral Ligands and Natural Products

The synthetic versatility of this compound makes it a valuable precursor for the synthesis of more complex and high-value molecules.

Synthesis of Chiral Ligands

Chiral ligands derived from this compound have been successfully employed in asymmetric catalysis. For example, pinane-based aminodiols, synthesized from this compound, have been used as chiral catalysts in the enantioselective addition of diethylzinc to aldehydes, achieving moderate to good enantioselectivities.[9]

Experimental Workflow: Synthesis of Chiral Aminodiols from this compound

Total Synthesis of Natural Products

This compound has served as a key starting material in the total synthesis of several natural products. Its rigid, chiral scaffold allows for the controlled introduction of new stereocenters. Notable examples include the synthesis of (+)-nootkatone, a grapefruit flavor and fragrance component, and noroxopenlanfuran.[10][11] The synthesis of these complex molecules often involves a multi-step sequence where the stereochemistry of the this compound starting material is transferred to the final product.

Conclusion

This compound, readily available from the chiral pool through the oxidation of β-pinene, stands out as a powerful and versatile building block in asymmetric synthesis. The ability to perform highly diastereoselective alkylations, aldol condensations, and Baeyer-Villiger oxidations, among other transformations, provides access to a diverse range of chiral intermediates. These intermediates have proven invaluable in the synthesis of complex targets, including natural products and chiral ligands for asymmetric catalysis. For researchers, scientists, and drug development professionals, a thorough understanding of the reactivity and synthetic potential of this compound opens up numerous possibilities for the efficient and stereocontrolled construction of novel and valuable molecules.

References

- 1. www1.chem.umn.edu [www1.chem.umn.edu]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of (+)this compound from (-)βpinene by selective oxidation [nldxb.njfu.edu.cn]

- 4. CN110256215B - Preparation method of this compound - Google Patents [patents.google.com]

- 5. collaborate.princeton.edu [collaborate.princeton.edu]

- 6. researchgate.net [researchgate.net]

- 7. journals.caf.ac.cn [journals.caf.ac.cn]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

Nopinone Derivatives: A Technical Guide to Synthesis, Anticancer Activity, and Future Potential

For Researchers, Scientists, and Drug Development Professionals

Nopinone, a bicyclic ketone derived from the naturally abundant monoterpene β-pinene, serves as a versatile chiral building block in organic synthesis. Its derivatives have emerged as a promising class of compounds with significant therapeutic potential, particularly in the field of oncology. This technical guide provides an in-depth overview of the synthesis of this compound derivatives, their evaluation as anticancer agents, and explores their potential for other pharmacological applications.

Synthesis of this compound and its Derivatives

The synthetic journey to bioactive this compound derivatives commences with the oxidative cleavage of β-pinene to yield this compound. This is followed by the construction of diverse heterocyclic scaffolds, such as 2-amino-3-cyanopyridines, which have demonstrated notable biological activity.

Synthesis of (+)-Nopinone from (-)-β-Pinene

A common and efficient method for the synthesis of (+)-nopinone involves the selective oxidation of (-)-β-pinene using potassium permanganate (KMnO₄) in an acidic medium.

Experimental Protocol:

-

A mixture of (-)-β-pinene and a suitable solvent, such as acetone, is prepared in a reaction vessel.

-

Acidic potassium permanganate is gradually added to the mixture while maintaining a controlled temperature, typically between 15-25°C.

-

The reaction is stirred for a specified duration, often around 5-8 hours, to ensure complete conversion.

-

Upon completion, the reaction mixture is filtered to remove manganese dioxide precipitate.

-

The filtrate is then subjected to extraction with an organic solvent like ethyl acetate.

-

The organic layers are combined, washed with water, and concentrated under reduced pressure to yield crude (+)-nopinone.

-

The crude product can be used directly in the next step or purified further using techniques like silica gel chromatography.

A solvent-free approach using a ball mill with KMnO₄ and an auxiliary grinding agent like Al₂O₃ has also been reported, offering a more environmentally friendly alternative with high yields.

Caption: Synthetic workflow for this compound and its derivatives.

Synthesis of (+)-Nopinone-Based 2-Amino-3-cyanopyridine Derivatives

A versatile one-pot, multicomponent reaction is employed for the synthesis of 2-amino-3-cyanopyridine derivatives from (+)-nopinone. This approach is efficient and allows for the introduction of a variety of substituents to create a library of compounds for biological screening.

Experimental Protocol:

-

To a solution of (+)-nopinone in a suitable solvent like absolute ethanol, an equimolar amount of an aromatic aldehyde, malononitrile, and a catalyst such as ytterbium triflate or simply ammonium acetate are added.

-

The reaction mixture is refluxed for an extended period, typically 12 hours, and the progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the mixture is cooled to room temperature and the solvent is removed under reduced pressure.

-

The resulting crude product is then purified by recrystallization from a suitable solvent system (e.g., 95% ethanol) to yield the pure 2-amino-3-cyanopyridine derivative.

Anticancer Activity of this compound Derivatives

A significant body of research has focused on the evaluation of this compound derivatives, particularly the 2-amino-3-cyanopyridine series, for their anticancer properties. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric assay used to assess the cytotoxic effects of these compounds on various cancer cell lines.

In Vitro Anticancer Activity

Studies have demonstrated that certain (+)-nopinone-based 2-amino-3-cyanopyridine derivatives exhibit promising anticancer activity against a panel of human cancer cell lines, including lung (A549), gastric (MKN45), and breast (MCF7) cancer cells. The efficacy is typically quantified by the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Table 1: Anticancer Activity (IC₅₀, µmol·L⁻¹) of Selected (+)-Nopinone-Based 2-Amino-3-cyanopyridine Derivatives

| Compound | Substituent | A549 (Lung Cancer) | MKN45 (Gastric Cancer) | MCF7 (Breast Cancer) |

| 4f | 3-Br | 23.78 | 67.61 | 53.87 |

| 4j | 4-Cl | 91.29 | 79.61 | >100 |

| 4k | 4-Br | 37.35 | 91.66 | >100 |

| Dasatinib * | - | - | - | 55.07 |

*Reference drug

The preliminary structure-activity relationship (SAR) analysis suggests that the presence and position of halogen substituents on the benzene ring significantly influence the anticancer activity. For instance, derivatives with a bromine or chlorine atom at the meta or para position of the benzene ring, such as compounds 4f, 4j, and 4k, generally exhibit notable anticancer activity. Compound 4f, with a bromine at the meta-position, displayed broad-spectrum activity against all three tested cell lines.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a widely used method to assess cell viability and the cytotoxic potential of chemical compounds. The protocol involves the following key steps:

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere and grow for 24 hours.

-

Compound Treatment: The cells are then treated with various concentrations of the this compound derivatives (typically in a range from 0.1 to 100 µmol·L⁻¹) and incubated for a specified period (e.g., 48 or 72 hours). Control wells containing untreated cells and a reference drug are also included.

-

MTT Addition: After the incubation period, an MTT solution (typically 5 mg·mL⁻¹ in phosphate-buffered saline) is added to each well, and the plate is incubated for another 4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: The culture medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals, resulting in a colored solution.

-

Absorbance Measurement: The absorbance of the solution in each well is measured using a microplate reader at a specific wavelength (usually between 570 and 600 nm).

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC₅₀ value is then determined by plotting the percentage of cell viability against the compound concentration.

Caption: Workflow of the MTT assay for cytotoxicity.

Potential for Other Pharmacological Applications

While the anticancer properties of this compound derivatives are the most extensively studied, the structural motifs present in these compounds suggest potential for a broader range of pharmacological activities. The 2-amino-3-cyanopyridine scaffold, for example, is known to be a "privileged structure" in medicinal chemistry, exhibiting antimicrobial and anti-inflammatory properties in other molecular contexts.

Antimicrobial Potential

The pyridine ring is a common feature in many antimicrobial agents. Although specific studies on the antimicrobial activity of this compound-based 2-amino-3-cyanopyridines are limited, the general activity of this class of compounds against various bacterial and fungal strains warrants further investigation. Future research should focus on determining the Minimum Inhibitory Concentration (MIC) of these derivatives against a panel of pathogenic microorganisms.

Anti-inflammatory Potential

Chronic inflammation is a key factor in the development of many diseases, including cancer. The inhibition of inflammatory pathways is a major target for drug discovery. The potential of this compound derivatives to act as anti-inflammatory agents is an area ripe for exploration. Key in vitro assays would involve measuring the inhibition of inflammatory mediators like nitric oxide (NO) and pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages.

Mechanism of Action and Future Directions

The precise molecular mechanisms by which this compound derivatives exert their anticancer effects are not yet fully elucidated. Preliminary SAR studies point to the importance of specific structural features, but further research is needed to identify the specific cellular targets and signaling pathways involved.

It is hypothesized that these compounds may induce apoptosis (programmed cell death) in cancer cells. Future studies should investigate the effect of these derivatives on key apoptotic markers, such as caspases and members of the Bcl-2 family. Furthermore, exploring their impact on major signaling pathways implicated in cancer progression, such as the MAPK and NF-κB pathways, could reveal their precise mechanism of action and open new avenues for the design of more potent and selective anticancer agents.

Caption: Proposed mechanism of action for this compound derivatives.

An In-depth Technical Guide to the Safety and Handling of Nopinone

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for qualified professionals. It is not a substitute for a formal risk assessment and adherence to all applicable safety regulations.

Nopinone, a bicyclic monoterpene, is a versatile chiral building block in organic synthesis, particularly in the development of novel therapeutic agents and natural products. As with any chemical substance, a thorough understanding of its potential hazards and the implementation of appropriate safety precautions are paramount to ensure the well-being of laboratory personnel. This guide provides a comprehensive overview of the known safety data for this compound, details experimental protocols for hazard assessment, and outlines best practices for its handling and storage.

Physicochemical and Hazard Properties

A summary of the key physicochemical properties and known hazard classifications for this compound is provided below. This information is crucial for understanding its behavior and potential risks.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Chemical Name | 6,6-Dimethylbicyclo[3.1.1]heptan-2-one | [1][2] |

| Synonyms | (1R)-(+)-Nopinone, β-Pinone | [1][3] |

| CAS Number | 38651-65-9 | [2] |

| Molecular Formula | C₉H₁₄O | [2] |

| Molecular Weight | 138.21 g/mol | [1][2] |

| Appearance | Colorless liquid | [2] |

| Boiling Point | 209 °C | [2][4] |

| Melting Point | -1 °C | [5] |

| Density | 0.981 g/mL at 25 °C | [2][4] |

| Flash Point | 75 °C (167 °F) - closed cup | [4][6] |

| Storage Temperature | 2-8 °C | [2][4] |

Table 2: Hazard Identification

| Hazard | GHS Classification | Precautionary Statement(s) | Reference(s) |

| Flammability | Combustible liquid (Category 4) | H227: Combustible liquid | [7][8] |

| Skin Corrosion/Irritation | Causes skin irritation (Category 2) | H315: Causes skin irritation | [7] |

| Serious Eye Damage/Irritation | Causes serious eye irritation (Category 2A) | H319: Causes serious eye irritation | [7] |

| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation (Category 3) | H335: May cause respiratory irritation | [7] |

Personal Protective Equipment (PPE)

Proper selection and use of personal protective equipment are essential to minimize exposure to this compound. The following recommendations are based on the known hazards.

Table 3: Recommended Personal Protective Equipment for this compound

| Protection Type | Specification | Reference(s) |

| Eye/Face Protection | Safety glasses with side-shields conforming to EN166 or NIOSH approved safety goggles. | [7] |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber) inspected prior to use. Impervious clothing to prevent skin contact. | [7] |

| Respiratory Protection | Use in a well-ventilated area. If risk assessment indicates, use a full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges. | [7] |

Safe Handling and Storage

Adherence to proper handling and storage procedures is critical for maintaining a safe laboratory environment.

-

Handling:

-

Storage:

Emergency Procedures

In the event of an emergency, prompt and appropriate action is crucial.

Table 4: First Aid Measures for this compound Exposure

| Exposure Route | First Aid Procedure | Reference(s) |

| Inhalation | Move person into fresh air. If not breathing, give artificial respiration. Consult a physician. | [7] |

| Skin Contact | Wash off with soap and plenty of water. Consult a physician if irritation persists. | [7] |

| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician. | [9] |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician. | [7] |

-

Fire Fighting Measures:

-

Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide as suitable extinguishing media.

-

Wear self-contained breathing apparatus for firefighting if necessary.[7]

-

Vapors are heavier than air and may spread along floors, forming explosive mixtures with air on intense heating.

-

-

Accidental Release Measures:

-

Remove all sources of ignition.[7]

-

Wear respiratory protection.[7]

-

Prevent further leakage or spillage if safe to do so. Do not let product enter drains.[7]

-

Contain spillage and collect with an electrically protected vacuum cleaner or by wet-brushing and place in a suitable container for disposal.[7]

-

Toxicological Information

The toxicological properties of this compound have not been thoroughly investigated. The available information is limited, and therefore, a cautious approach should be adopted.

Acute Toxicity:

-

Oral, Dermal, and Inhalation LD50/LC50: No data available.

Local Effects:

Carcinogenicity:

-

No component of this product present at levels greater than or equal to 0.1% is identified as a probable, possible or confirmed human carcinogen by IARC, ACGIH, NTP, or OSHA.

Experimental Protocols for Safety Assessment

Due to the limited toxicological data for this compound, the following are detailed methodologies for key experiments that would be conducted to assess its safety profile.

Flash Point Determination (Closed-Cup Method)

This protocol outlines the general procedure for determining the flash point of a combustible liquid like this compound.

Caption: Workflow for determining the flash point of this compound using a closed-cup method.

Acute Dermal Irritation/Corrosion (OECD Guideline 404)

This protocol describes the in vivo method for assessing the potential of a substance to cause skin irritation.

Caption: Workflow for assessing acute dermal irritation of this compound following OECD Guideline 404.

Acute Eye Irritation/Corrosion (OECD Guideline 405)

This protocol details the in vivo method for determining the potential of a substance to cause eye irritation.

Caption: Workflow for assessing acute eye irritation of this compound following OECD Guideline 405.

Logical Framework for Safety Assessment

The overall safety assessment of a chemical like this compound follows a logical progression, starting with existing data and proceeding to experimental testing if necessary.

Caption: Logical workflow for the comprehensive safety assessment of this compound.

Stability and Reactivity

-

Reactivity: Forms explosive mixtures with air on intense heating.

-

Chemical Stability: Stable under recommended storage conditions.

-

Conditions to Avoid: Heat, flames, and sparks.[7]

-

Incompatible Materials: Strong oxidizing agents.

-

Hazardous Decomposition Products: Under fire conditions, carbon oxides may be formed.[7]

Ecological Information

There is no data available on the ecotoxicity, persistence, and degradability of this compound. Therefore, release into the environment should be avoided.

Disposal Considerations

Dispose of this compound and its container in accordance with local, regional, national, and international regulations. Do not allow the product to enter drains.[7]

This guide provides a framework for the safe handling and use of this compound in a research and development setting. It is imperative that all users of this chemical familiarize themselves with this information and their institution's specific safety protocols.

References

- 1. researchgate.net [researchgate.net]

- 2. Cytotoxicity and Nitric Oxide Production Inhibitory Activities of Compounds Isolated from the Plant Pathogenic Fungus Curvularia sp - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | C9H14O | CID 32735 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. onesearch.neu.edu [onesearch.neu.edu]

- 5. (1R)-(+)-nopinone, 38651-65-9 [thegoodscentscompany.com]

- 6. (1R)-(+)-NOPINONE - Safety Data Sheet [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. brieflands.com [brieflands.com]

- 9. Acute dermal irritation, sensitization, and acute toxicity studies of a transdermal patch for prophylaxis against ({+/-}) anatoxin-a poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]

Nopinone: A Technical Guide to Stability and Recommended Storage

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability of nopinone and outlines recommended storage and handling conditions. The information herein is intended to support researchers, scientists, and drug development professionals in maintaining the integrity and purity of this compound for various applications. While specific proprietary stability data is not publicly available, this document outlines the principles of stability testing and potential degradation pathways based on the chemical nature of this compound and general knowledge of ketone stability.

Chemical and Physical Properties

This compound, with the chemical name 6,6-dimethylbicyclo[3.1.1]heptan-2-one, is a bicyclic monoterpene ketone. An understanding of its physical properties is essential for proper handling and storage.

| Property | Value |

| Molecular Formula | C₉H₁₄O |

| Molecular Weight | 138.21 g/mol |

| Appearance | Colorless liquid |

| Boiling Point | 209 °C |

| Density | 0.981 g/mL at 25 °C |

| Storage Temperature | 2-8°C |

Recommended Storage and Handling

To ensure the long-term stability of this compound, the following storage and handling guidelines are recommended:

-

Temperature: this compound should be stored in a refrigerator at 2-8°C .

-

Atmosphere: For optimal stability, especially for long-term storage, it is advisable to store this compound under an inert atmosphere (e.g., argon or nitrogen) to minimize the risk of oxidation.

-

Container: Use well-sealed, airtight containers made of non-reactive materials such as amber glass to protect from light and air.

-

Handling: Handle this compound in a well-ventilated area. Avoid exposure to heat, flames, sparks, and strong oxidizing agents. Safety glasses and gloves should be worn during handling.

Potential Degradation Pathways

While specific degradation pathways for this compound are not extensively documented in public literature, based on the reactivity of ketones, several potential degradation routes can be anticipated under stress conditions. Forced degradation studies are designed to investigate these pathways.

-

Oxidation: The ketone functional group and the bicyclic ring system may be susceptible to oxidation, especially in the presence of strong oxidizing agents or upon prolonged exposure to air. This could potentially lead to ring-opening products or the formation of other oxygenated derivatives.

-

Hydrolysis: Although ketones are generally stable to hydrolysis, extreme pH conditions (strong acids or bases) could potentially catalyze degradation reactions. The stability of bicyclic ketones can be influenced by ring strain.

-

Thermal Degradation: Exposure to high temperatures can lead to decomposition. The specific degradation products would depend on the temperature and presence of other reactive species.

-

Photodegradation: Exposure to UV or visible light can induce photochemical reactions in ketones, potentially leading to rearrangements or fragmentation.

Below is a conceptual diagram illustrating the factors that can influence the stability of this compound.

Caption: Factors influencing the stability of this compound.

Principles of this compound Stability Testing: A Hypothetical Experimental Workflow

To assess the stability of this compound and develop a stability-indicating analytical method, a series of forced degradation studies would be conducted. The goal of these studies is to intentionally degrade the molecule to an extent that allows for the identification of potential degradation products and the validation of an analytical method that can separate these from the parent compound.

Forced Degradation Experimental Protocols